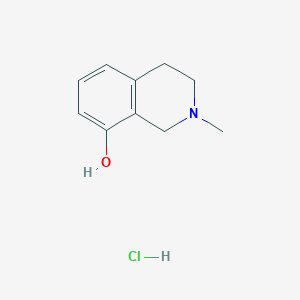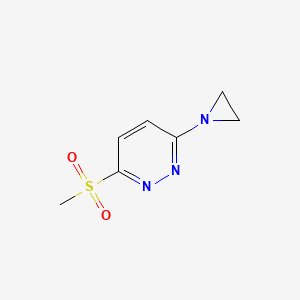
4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline is an organic compound with the molecular formula C10H13ClN2. It belongs to the class of quinazolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chlorine atom at the 4th position and two methyl groups at the 2nd and 6th positions on the quinazoline ring, which is partially hydrogenated at the 5th, 6th, 7th, and 8th positions.
Méthodes De Préparation
The synthesis of 4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chloroaniline with acetone in the presence of a catalyst can lead to the formation of the desired quinazoline derivative. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Analyse Des Réactions Chimiques
4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of fully hydrogenated quinazoline derivatives.
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, leading to a variety of substituted quinazoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active quinazolines.
Medicine: Quinazoline derivatives are known for their pharmacological properties, and this compound may serve as a precursor in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline can be compared with other similar compounds, such as:
4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline: This compound has two fluorine atoms instead of methyl groups, which may alter its chemical and biological properties.
4-Chloro-2,6-dimethylquinazoline: This compound lacks the hydrogenation at the 5th, 6th, 7th, and 8th positions, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and partial hydrogenation, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H13ClN2 |
|---|---|
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
4-chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C10H13ClN2/c1-6-3-4-9-8(5-6)10(11)13-7(2)12-9/h6H,3-5H2,1-2H3 |
Clé InChI |
BLTRQIZOGUKXOR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C(C1)C(=NC(=N2)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(1,4-Dioxaspiro[4.5]decan-7-yloxy)ethanol](/img/structure/B11900457.png)





![5-Phenylpyrazolo[1,5-A]pyridine](/img/structure/B11900497.png)

